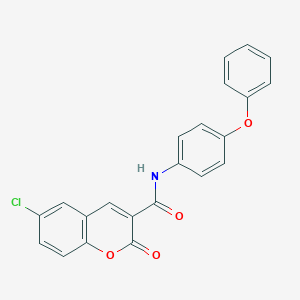

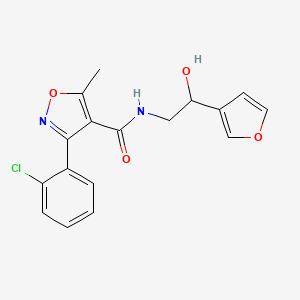

![molecular formula C15H11N3O3S B2930264 4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid CAS No. 1608272-79-2](/img/structure/B2930264.png)

4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The thiazole ring is naturally found in Vitamin B1 (thiamine), which helps the body to release energy from carbohydrates during metabolism .

Synthesis Analysis

The synthesis of similar thiazole compounds involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions . Further reaction of the resulting thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature yields new thiazole molecules .Molecular Structure Analysis

The molecular structure of similar thiazole compounds can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . FTIR can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

The chemical reactions involving thiazole compounds are diverse and depend on the specific substituents present on the thiazole ring. The C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications

Heterocyclic Compound Synthesis : The compound has been utilized as a key intermediate in synthesizing a range of heterocyclic compounds like thiazole, pyrazole, oxazole, pyrimidine, 1,3-dithiolane, thiophene, coumarin, oxazine, and pyridazine derivatives. These derivatives are characterized by their elemental analyses and spectral data (IR, 1 H NMR, and mass spectra) (Fadda, Mukhtar, & Refat, 2012).

Preparation of 4H-Pyrimido[2,1-b]Benzothiazole Derivatives : This compound is involved in the reaction with 2-amino benzothiazole, leading to the formation of 4H-Pyrimido[2,1-b]benzothiazole-2-thiomethyl-3-cyano-4-one. Its susceptibility to condensation with various reagents like aryl amines and phenols has been investigated (Baheti, Kapratwar, & Kuberkar, 2002).

Use in Dye-Sensitized Solar Cells : The compound has been studied for its impact on energy levels, light-harvesting ability, and cell stability in donor-acceptor dyes used in photoelectrochemical cells, particularly dye-sensitized solar cells (Yang et al., 2016).

Synthesis and Biological Activity : It has been used in the synthesis of 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides, with their structures established based on analytical and spectral data. These compounds have been evaluated for their antibacterial and antifungal activities (Patel & Patel, 2010).

Synthesis of Benzoic Acid Derivatives : A method for synthesizing 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids has been developed. These compounds are obtained through intramolecular cyclization of corresponding amino methyleneaminobenzoic acids (Barros, Gonçalves, Oliveira-Campos, & Proença, 2007).

Antioxidant Activity in Acetaminophen Toxicity : Benzothiazole derivatives, including those related to this compound, have been synthesized and evaluated for their antioxidant activity, particularly in the context of acetaminophen-induced hepatotoxicity (Cabrera-Pérez et al., 2016).

Radiopharmaceuticals Synthesis : It's been used in the synthesis of radiolabeled compounds, such as methyl 4-(2,5-dihydroxybenzylamino)benzoate for potential applications in nuclear medicine (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Cobalt Determination : Derivatives of this compound have been used in the spectrophotometric determination of cobalt, highlighting their potential in analytical chemistry (Wada, Ishizuki, & Nakagawa, 1982).

Anti-Inflammatory Drug Synthesis : The synthesis of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline, which can involve derivatives of this compound, has been explored (Lynch et al., 2006).

Supramolecular Liquid Crystalline Complexes : It's used in the formation of liquid crystalline complexes with potential applications in material science (Alaasar & Tschierske, 2019).

Mechanism of Action

Target of Action

The compound “4-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid” is likely to interact with a variety of biological targets due to the presence of the thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .

Mode of Action

Thiazole derivatives have been shown to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Thiazole derivatives have been shown to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems . This suggests that the compound may have a similar effect on biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.

Result of Action

Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may have similar effects.

Action Environment

The chemical properties of thiazole, such as its solubility and reactivity, suggest that factors such as ph, temperature, and the presence of other substances could potentially influence its action .

properties

IUPAC Name |

4-[[2-cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S/c1-9-13(22-8-17-9)6-11(7-16)14(19)18-12-4-2-10(3-5-12)15(20)21/h2-6,8H,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJMJXSLAPLTMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enoyl]amino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

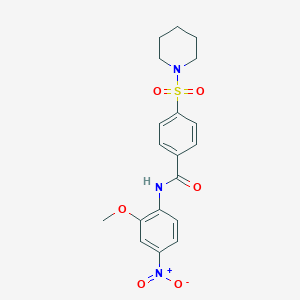

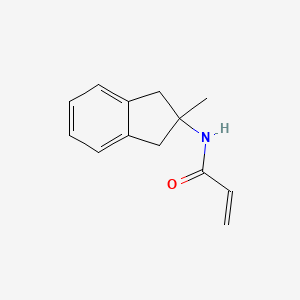

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2930181.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)

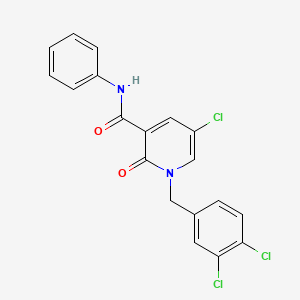

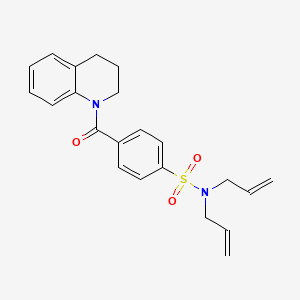

![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B2930188.png)

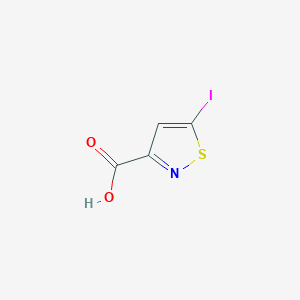

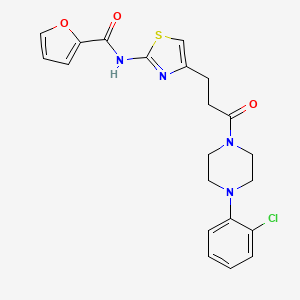

![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]propanamide](/img/structure/B2930189.png)

![7-(4-isobutyrylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2930190.png)

![8-(3,4-dimethoxyphenethyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930192.png)